molecular formula C16H32O5Ti B12643460 Bis(octanoato-O)oxotitanium CAS No. 60672-71-1

Bis(octanoato-O)oxotitanium

Cat. No.: B12643460
CAS No.: 60672-71-1
M. Wt: 352.29 g/mol
InChI Key: XGTRUPWCHVMVID-UHFFFAOYSA-N
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Description

Bis(octanoato-O)oxotitanium is an organometallic titanium complex with the general formula [Ti(O)(O2CC7H15)2], where the titanium(IV) center is coordinated by one oxo ligand (O²⁻) and two monodentate octanoate ligands (C7H15COO⁻). The octanoate ligands, derived from octanoic acid, provide a linear aliphatic chain that influences the compound’s solubility in organic solvents and its thermal stability. This compound is primarily utilized as a precursor in sol-gel processes for synthesizing titanium oxide-based materials and as a catalyst in organic transformations due to its Lewis acidity .

Properties

CAS No.

60672-71-1

Molecular Formula

C16H32O5Ti

Molecular Weight

352.29 g/mol

IUPAC Name

octanoic acid;oxotitanium

InChI

InChI=1S/2C8H16O2.O.Ti/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;

InChI Key

XGTRUPWCHVMVID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.O=[Ti]

Origin of Product

United States

Preparation Methods

The synthesis of Bis(octanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride (TiCl4) with octanoic acid under controlled conditions. The reaction proceeds as follows:

    Reaction Setup: Titanium tetrachloride is dissolved in an appropriate solvent, such as toluene or dichloromethane.

    Addition of Octanoic Acid: Octanoic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

    Stirring and Heating: The mixture is stirred and gradually heated to reflux, allowing the reaction to proceed to completion.

    Purification: The resulting product is purified through filtration and recrystallization to obtain pure this compound.

Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis(octanoato-O)oxotitanium undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Bis(octanoato-O)oxotitanium involves its interaction with molecular targets through its titanium center. The compound can undergo photo-redox reactions, where it absorbs light and undergoes electron transfer processes . This photoactivity is crucial for its applications in photocatalysis and photodynamic therapy. The titanium center can also coordinate with various ligands, influencing its reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Titanium(IV) Complexes with Carboxylate and β-Diketonate Ligands

Compound Name Formula Ligand Type Molecular Weight (g/mol) Key Applications
Bis(octanoato-O)oxotitanium [Ti(O)(O2CC7H15)2] Aliphatic carboxylate ~450* Sol-gel precursors, catalysis
Bis(TMHD)oxotitanium(IV) [Ti(O)(C11H19O2)2] β-diketonate (TMHD) 486.3 Thin-film deposition, CVD
Potassium titanium oxalate K2[TiO(C2O4)2]·2H2O Oxalate (bidentate) 354.2 Photocatalysis, dye-sensitized solar cells
Polynuclear oxotitanium polymer [–Ti(OH)2–O–]n Hydroxo/oxo bridges Variable Ceramic coatings, adsorbents

*Estimated based on ligand molecular weight.

Key Observations:

  • Ligand Steric and Electronic Effects: The octanoate ligand in this compound imparts higher solubility in nonpolar solvents compared to the bulky β-diketonate ligand in Bis(TMHD)oxotitanium(IV), which enhances volatility for chemical vapor deposition (CVD) but reduces solubility . Oxalate ligands in potassium titanium oxalate form bidentate coordination, increasing complex stability and enabling applications in aqueous-phase photocatalysis .
  • Thermal Stability: Polynuclear oxotitanium compounds (e.g., [–Ti(OH)2–O–]n) exhibit superior thermal stability (>400°C) due to their extended polymeric networks, whereas monomeric carboxylate or β-diketonate complexes decompose at lower temperatures (200–300°C) .

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data*

Compound IR ν(C=O) (cm⁻¹) UV-Vis λmax (nm) ¹H-NMR δ (ppm, ligand region)
This compound 1550–1600 260–280 0.8–1.5 (alkyl chain)
Bis(TMHD)oxotitanium(IV) 1520–1580 290–310 1.2–1.6 (methyl groups)
Potassium titanium oxalate 1630–1680 320–340 N/A (paramagnetic Ti⁴⁺)

*Data inferred from analogous compounds and methodologies described in .

Insights:

  • The IR spectra of carboxylate complexes show ν(C=O) stretches at higher wavenumbers (1550–1600 cm⁻¹) compared to β-diketonates (1520–1580 cm⁻¹), reflecting differences in ligand electron density .
  • Potassium titanium oxalate lacks ¹H-NMR signals due to paramagnetic broadening, unlike the diamagnetic octanoate and TMHD complexes .

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